molecular formula C13H14ClNO2 B2582751 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone CAS No. 2034288-99-6

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone

Cat. No. B2582751
CAS RN: 2034288-99-6
M. Wt: 251.71
InChI Key: OIHXGQZQPZUUAB-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone, also known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic that is used for the treatment of moderate to severe pain. It was first synthesized in the 1970s and has since been used as a pain medication due to its potent analgesic effects.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone serves as an advanced building block in drug discovery, facilitating the synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline. These structures are pivotal in the development of new pharmaceuticals due to their unique conformational properties, providing a foundation for innovative therapeutic agents (Druzhenko et al., 2018).

Structural Insights through Crystallography Crystallographic studies of compounds related to this compound, like the analysis of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, provide essential insights into the molecular architecture and potential interaction mechanisms of these molecules. Such insights are crucial for the design of molecules with desired biological activities and properties (Zheng, Cui, & Rao, 2014).

Photochemical Syntheses for Functional Molecules The photochemical reactions involving structures related to this compound lead to the creation of functional molecules. Such reactions are pivotal for developing new synthetic routes and methodologies in organic chemistry, expanding the toolbox for constructing complex molecules with potential applications in various fields, including materials science and drug development (Shimo et al., 1987).

Developing Backbone-Constrained Analogues The compound also plays a role in synthesizing backbone-constrained analogues of γ-amino acids, such as GABA, which are of significant interest in medicinal chemistry. These analogues, including derivatives of baclofen and pregabalin, highlight the utility of this compound in developing new therapeutic agents with potentially enhanced efficacy and safety profiles (Garsi et al., 2022).

Antimicrobial and Antimicrobial Activity Exploration Research into derivatives of this compound explores their antimicrobial activities. This investigation is vital for identifying new compounds that can be developed into antibiotics to combat resistant bacterial strains, showcasing the compound's potential in addressing critical public health challenges (Wanjari, 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-10-3-1-9(2-4-10)5-13(16)15-7-12-6-11(15)8-17-12/h1-4,11-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHXGQZQPZUUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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